molecular formula C17H18N4O2S B2886636 N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(methylthio)nicotinamide CAS No. 2034610-29-0

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(methylthio)nicotinamide

Cat. No.: B2886636
CAS No.: 2034610-29-0
M. Wt: 342.42
InChI Key: XSVOVNURLQHTCX-UHFFFAOYSA-N
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Description

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(methylthio)nicotinamide: is a synthetic compound with interesting properties in both chemical and biological research fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(methylthio)nicotinamide typically involves multi-step organic synthesis:

  • Formation of 1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl Intermediate: : Starting from pyridine derivatives, selective methylation and oxidation reactions create this intermediate.

  • Coupling with 2-(methylthio)nicotinamide: : Using appropriate catalysts under mild heating, the intermediate is coupled with 2-(methylthio)nicotinamide to form the final compound.

  • Purification: : Techniques such as recrystallization and chromatography ensure high purity.

Industrial Production Methods: Scaling this synthesis to industrial production involves optimizing conditions to maximize yield and minimize cost. Automation and continuous-flow reactors play crucial roles in this context, ensuring consistent quality and output.

Chemical Reactions Analysis

Types of Reactions: N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(methylthio)nicotinamide participates in various chemical reactions:

  • Oxidation: : Under strong oxidizing conditions, the sulfur in the methylthio group can be converted to sulfoxide or sulfone.

  • Reduction: : Reducing agents target the oxo groups, potentially converting them to alcohols.

  • Substitution: : The nicotinamide moiety can undergo substitution reactions, especially under basic conditions.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid in anhydrous solvents.

  • Reduction: : Sodium borohydride or lithium aluminum hydride under inert atmosphere.

  • Substitution: : Strong bases like sodium hydride in aprotic solvents.

Major Products

  • Oxidation yields sulfoxides or sulfones.

  • Reduction forms alcohol derivatives.

  • Substitution results in varied functionalized nicotinamide derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a building block for synthesizing more complex molecules, acting as an intermediate in multi-step organic syntheses.

Biology: It is explored for its potential as a modulator of biological pathways due to its structural similarity to bioactive molecules.

Medicine: Research focuses on its role as a lead compound in developing novel therapeutics, particularly those targeting enzymes and receptors involved in metabolic pathways.

Industry: Industrially, it's investigated for its applications in manufacturing specialty chemicals and pharmaceuticals.

Mechanism of Action

Molecular Targets and Pathways: This compound interacts with enzymes involved in oxidation-reduction processes, potentially inhibiting or modulating their activity. Its structural components suggest affinity for binding to nicotinamide adenine dinucleotide (NAD)-dependent enzymes, affecting cellular redox states and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine: : Lacks the nicotinamide moiety.

  • 2-(methylthio)nicotinamide: : Absence of the pyrrolo-pyridinone structure.

Uniqueness: N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(methylthio)nicotinamide's uniqueness lies in its hybrid structure, combining features of both precursor molecules, which potentially enhances its versatility in research and industrial applications.

Conclusion

This compound stands as a compound of significant interest across various fields. Its synthesis, reactivity, and applications make it a valuable subject for ongoing and future scientific investigations.

Properties

IUPAC Name

N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-2-methylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-20-9-5-12-6-10-21(17(23)14(12)20)11-8-18-15(22)13-4-3-7-19-16(13)24-2/h3-7,9-10H,8,11H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVOVNURLQHTCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=C(N=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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